7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Structure and Properties:
This compound features an imidazo[1,2-a]pyridine core substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 7 and a trifluoromethyl (-CF₃) group at position 2. The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures prevalent in pharmaceuticals . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making it valuable in drug design .
Properties
Molecular Formula |
C14H16BF3N2O2 |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)9-5-6-20-8-10(14(16,17)18)19-11(20)7-9/h5-8H,1-4H3 |
InChI Key |
VANFRPOXWKOELU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3C=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHBFNO
- Molecular Weight : 287.09 g/mol
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The specific activities of this compound include:
- Anticancer Activity : Compounds with imidazo[1,2-a]pyridine scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation with IC values as low as 0.126 μM against certain breast cancer cell lines .
- Antimicrobial Properties : Some derivatives have been tested for antibacterial and antifungal activities. The imidazo[1,2-a]pyridine structure has been linked to enhanced antimicrobial efficacy, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of imidazo[1,2-a]pyridines in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and enhances binding affinity to biological targets |
| Variation in substituents on the imidazole ring | Alters potency and selectivity against specific cancer types |
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Treatment : A study reported that the compound exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells. The mechanism involved induction of apoptosis through caspase activation .
- Inhibition of Viral Replication : Another research highlighted its efficacy in reducing viral loads in models of influenza infection. The compound demonstrated a direct effect on viral replication with a favorable safety profile .
- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting utility in treating neurodegenerative diseases .
Comparison with Similar Compounds
Q & A
Q. Key factors affecting yield and purity :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for Suzuki coupling, with yields sensitive to ligand choice and solvent (e.g., dioxane/water mixtures) .
- Temperature control : Reactions involving trifluoromethylation often require strict temperature control (e.g., −20°C to room temperature) to avoid side reactions .
- Purification : Column chromatography or recrystallization is critical due to the compound’s sensitivity to moisture (boronate ester) and thermal instability .
What spectroscopic techniques are essential for characterizing this compound, and how do typical NMR and HRMS data appear?
Basic
Essential techniques :
- ¹H/¹³C NMR : To confirm the imidazo[1,2-a]pyridine core and substituent positions.
- HRMS (ESI) : To verify molecular weight and isotopic patterns.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O from ester groups) and ~1350 cm⁻¹ (B-O stretching in dioxaborolane) confirm functional groups .
Advanced tip : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers resolve contradictions in spectroscopic data when synthesizing this compound, especially regarding purity and structural confirmation?
Advanced
Common contradictions and solutions :
- Discrepancies in HRMS : If observed [M+H]+ deviates from calculated values, check for:
- Ambiguous NMR signals :
Case study : In a synthesis of a related imidazo[1,2-a]pyridine, a 5% discrepancy in HRMS was traced to residual Pd catalyst; a chelating resin (e.g., SiliaMetS Thiol) effectively removed metal impurities .
What strategies optimize the incorporation of the trifluoromethyl group into the imidazo[1,2-a]pyridine scaffold, and what challenges arise in maintaining regioselectivity?
Advanced
Optimization strategies :
Q. Challenges :
- Regiochemical control : Competing pathways may lead to C-3 or C-6 substitution. Use steric directing groups (e.g., bulky esters at C-5) to block undesired sites .
- Byproduct formation : Trace amounts of di-trifluoromethylated products can be minimized by limiting reagent equivalents (1.1–1.5 eq.) .
Example : In a study, CF₃ incorporation at C-2 achieved 85% regioselectivity using a pyridine-directed Pd catalyst, versus 50% without .
How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions, and what methodological adjustments enhance coupling efficiency?
Advanced
Reactivity insights :
- The tetramethyl-dioxaborolan group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling diversification of the imidazo[1,2-a]pyridine core .
- Key challenges : Hydrolysis of the boronate ester under basic conditions can reduce coupling efficiency.
Q. Methodological adjustments :
- Protect moisture-sensitive groups : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .
- Catalyst optimization : PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) improves turnover in sterically hindered couplings .
- Base selection : Cs₂CO₃ (over K₂CO₃) enhances solubility and reduces side reactions in dioxane/water systems .
Case study : Coupling of a boronate ester with 4-bromophenyl triflate achieved 92% yield using Pd(OAc)₂/XPhos and CsF as a mild base .
In designing derivatives for biological activity studies, what structure-activity relationship (SAR) insights are critical, and how do electronic effects of substituents impact activity?
Advanced
SAR considerations :
Q. Electronic effects :
- Electron-withdrawing groups (e.g., CF₃) at C-2 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
- Substituent position : C-7 boronate esters show higher selectivity for kinase inhibitors compared to C-3 analogues due to steric alignment with ATP-binding pockets .
Example : In a series of imidazo[1,2-a]pyridines, C-2 CF₃ derivatives exhibited 10-fold higher IC₅₀ against EGFR than non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
